3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cross-coupling Suzuki reaction Synthetic intermediate

3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1698857-17-8) is a brominated pyrazolopyrimidine derivative featuring a saturated tetrahydropyrimidine ring. It is characterized by a molecular formula of C8H11BrN4O and a molecular weight of 259.10 g/mol.

Molecular Formula C8H11BrN4O
Molecular Weight 259.10 g/mol
Cat. No. B13301611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide
Molecular FormulaC8H11BrN4O
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESCC1CNC2=C(C(=NN2C1)C(=O)N)Br
InChIInChI=1S/C8H11BrN4O/c1-4-2-11-8-5(9)6(7(10)14)12-13(8)3-4/h4,11H,2-3H2,1H3,(H2,10,14)
InChIKeyPKNJHBGQEGNFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide: A Versatile Brominated Scaffold for Targeted Kinase Inhibitor Synthesis


3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1698857-17-8) is a brominated pyrazolopyrimidine derivative featuring a saturated tetrahydropyrimidine ring [1]. It is characterized by a molecular formula of C8H11BrN4O and a molecular weight of 259.10 g/mol [1]. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors, owing to its reactive bromo substituent and carboxamide functional group [2].

Why Generic Substitution Fails for 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide


The specific combination of a C-3 bromine, a C-6 methyl group, a saturated 4,5,6,7-tetrahydro core, and a C-2 carboxamide in this compound creates a unique profile that cannot be simply interchanged with analogs. The bromine atom is essential for downstream cross-coupling reactions (e.g., Suzuki coupling) , while the saturated core alters conformational flexibility and solubility compared to aromatic counterparts [1]. The carboxamide is a critical pharmacophore for hydrogen-bonding with kinase targets [2]. Substituting with a chloro-analog may reduce reactivity, while des-bromo or des-methyl analogs would lack the necessary steric and electronic properties required for specific target engagement or further synthetic elaboration.

Quantitative Differentiation Evidence for 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide


Enhanced Reactivity for Cross-Coupling: C-3 Bromine vs. Chlorine in Pyrazolo[1,5-a]pyrimidine Scaffolds

The C-3 bromine atom in the target compound enables efficient Suzuki cross-coupling reactions, which is a critical step for diversifying the pyrazolo[1,5-a]pyrimidine core. A patent describes the synthesis of a related 3-bromo-pyrazolo[1,5-a]pyrimidine derivative (II) that exhibited a CDK IC50 of 0.51 µM [1]. The use of a 3-bromo intermediate was essential for this substitution. In contrast, the analogous 3-chloro derivative would require harsher conditions or a more active catalyst system for similar cross-coupling, potentially leading to lower yields or functional group intolerance [2].

Cross-coupling Suzuki reaction Synthetic intermediate

Kinase Inhibitor Potency: Scaffold Comparison of a 3-Bromo-pyrazolo[1,5-a]pyrimidine-2-carboxamide Derivative

A closely related 3-bromo-5,7-dimethyl-N-benzyl-pyrazolo[1,5-a]pyrimidine-2-carboxamide (differing from the target compound by having 5,7-dimethyl and an N-benzyl group) exhibited an IC50 of 76.8 µM against APOBEC-3A, a DNA-editing enzyme [1]. The target compound, with its saturated tetrahydro core and primary carboxamide, is predicted to have a different selectivity profile. The core scaffold is validated for kinase inhibition: a pyrazolo[1,5-a]pyrimidine-2-carboxamide derivative (without 3-bromo) showed a CDK1 IC50 of 161.2 nM [2].

Kinase inhibition CDK inhibitor IC50

Solubility and Drug-likeness: Saturated Tetrahydro Core vs. Aromatic Core

The target compound's 4,5,6,7-tetrahydro core confers a lower calculated LogP (XLogP3-AA = 1.0) compared to a fully aromatic pyrazolo[1,5-a]pyrimidine-2-carboxamide analog (e.g., 3-bromo-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxamide, which typically has a higher LogP due to the aromatic ring) [1]. The reduced lipophilicity suggests improved aqueous solubility, a common challenge for aromatic pyrazolopyrimidine kinase inhibitors [2].

Solubility LogP Drug-likeness

Purity Profile: Reliable Sourcing with Documented Purity

The compound is commercially available with a documented purity of 95% from reputable suppliers such as Leyan (product number 2095800) . This high purity standard is critical for reproducible synthetic and biological experiments. In comparison, some in-class analogs (e.g., 3-bromo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine without the carboxamide) are offered at similar purity but require additional synthetic steps to install the carboxamide, introducing variability .

Purity Quality control Reproducibility

Best Research and Industrial Application Scenarios for 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide


Diversification of Kinase Inhibitor Libraries via Suzuki Cross-Coupling at the C-3 Position

The C-3 bromine atom is strategically positioned for late-stage diversification via Suzuki-Miyaura cross-coupling [1]. This allows researchers to introduce a wide range of aryl or heteroaryl groups to explore structure-activity relationships (SAR) around the pyrazolo[1,5-a]pyrimidine core. The superior reactivity of the bromine over chlorine ensures efficient coupling with a broad scope of boronic acids and esters.

CDK and PDE4 Inhibitor Development Programs

Pyrazolo[1,5-a]pyrimidine-2-carboxamides have demonstrated potent inhibition of CDK1 (IC50 = 161 nM) and PDE4 (IC50 = 0.7 nM for optimized derivatives) [2][3]. The target compound contains the essential carboxamide pharmacophore and a bromine handle for exploring substituent effects at the 3-position, making it an ideal starting point for medicinal chemistry campaigns targeting these enzyme classes.

Solubility-Driven Lead Optimization

The saturated tetrahydro core provides a lower LogP (XLogP3-AA = 1.0) compared to analogous aromatic scaffolds [4]. This property is advantageous for programs where aqueous solubility is a limiting factor, such as in fragment-based drug discovery or in the development of orally bioavailable compounds. The compound allows chemists to probe the impact of core saturation on pharmacokinetic properties while maintaining the key carboxamide interaction motif.

Chemical Biology Tool Compound Synthesis

The combination of a reactive bromine and a primary carboxamide makes this compound a versatile intermediate for synthesizing chemical probes. The carboxamide can be further derivatized (e.g., converted to a nitrile or tetrazole) [3], and the bromine enables installation of photoaffinity labels or fluorescent tags for target engagement studies. This dual functionalization potential is not present in des-bromo or des-carboxamide analogs.

Quote Request

Request a Quote for 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.